molecular formula C10H9ClFNO B4505115 N-allyl-4-chloro-2-fluorobenzamide

N-allyl-4-chloro-2-fluorobenzamide

Cat. No.: B4505115
M. Wt: 213.63 g/mol
InChI Key: BQSGGBHNCBCKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-chloro-2-fluorobenzamide is a benzamide derivative characterized by an allyl group attached to the nitrogen atom and halogen substitutions (4-chloro and 2-fluoro) on the benzene ring. Benzamides are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-2-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSGGBHNCBCKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide

  • Structural Differences :
    • The nitrogen is bonded to a 2-chloro-3-pyridyl group instead of an allyl group.
    • Halogen substitutions: 2-chloro and 4-fluoro on the benzamide ring.
  • Synthesis: Likely involves coupling 2-chloro-4-fluorobenzoyl chloride with 2-chloro-3-aminopyridine, analogous to methods in .

2-Chloro-4-fluoro-N-phenylbenzamide

  • Structural Differences :
    • Nitrogen is bonded to a phenyl group instead of allyl.
    • Halogen substitutions: 2-chloro and 4-fluoro on the benzamide ring.
  • Crystallographic Data :
    • C=O bond length: 1.224 Å, indicative of keto form.
    • Intermolecular N–H⋯O hydrogen bonds form chains along the c-axis .
  • Synthesis : Produced via refluxing 2-chloro-4-fluorobenzoyl chloride with aniline in toluene (90% yield) .

4-Chloro-N-(2-fluorophenyl)-2-hydroxybenzamide

  • Structural Differences :
    • Nitrogen is bonded to a 2-fluorophenyl group.
    • Hydroxyl group at the 2-position instead of fluorine.
  • Molecular Weight : 265.67 g/mol .
  • Properties : The hydroxyl group increases hydrogen-bonding capacity, improving solubility in polar solvents. This contrasts with the allyl group’s hydrophobicity in N-allyl-4-chloro-2-fluorobenzamide.

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide

  • Structural Differences :
    • Methoxy and methyl groups replace halogens.
    • Nitrogen is bonded to a 4-chlorophenyl group.
  • Spectrofluorometric Data : Exhibits fluorescence at λem = 420 nm (excitation at 350 nm), attributed to the methoxy group’s electron-donating effects .
  • Comparison : Fluorescence properties are absent in halogenated benzamides like this compound, highlighting the impact of substituents on optical behavior.

Key Research Findings

  • Synthetic Flexibility : Allyl and pyridyl groups enable divergent functionalization pathways, as seen in and . Allyl groups may undergo thiol-ene click chemistry, while pyridyl groups facilitate metal coordination .
  • Biological Relevance : Halogen substitutions enhance binding to hydrophobic pockets in enzymes, but allyl groups may introduce cytotoxicity depending on the target .
  • Material Properties : Crystallinity and fluorescence vary significantly with substituents, guiding applications in drug formulation or optoelectronics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-chloro-2-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-allyl-4-chloro-2-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.